2-Amino-5-(4-methylphenyl)sulfonyloxybenzenesulfonic acid
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Overview
Description
2-Amino-5-(4-methylphenyl)sulfonyloxybenzenesulfonic acid is a complex organic compound characterized by its unique molecular structure, which includes an amino group, a sulfonyloxy group, and a benzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-methylphenyl)sulfonyloxybenzenesulfonic acid typically involves multiple steps, starting with the preparation of the core benzene ring. The process may include nitration, sulfonation, and subsequent functional group modifications. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance efficiency and reduce production costs. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(4-methylphenyl)sulfonyloxybenzenesulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, 2-Amino-5-(4-methylphenyl)sulfonyloxybenzenesulfonic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be employed as a probe or inhibitor in biochemical assays. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its ability to modulate biological activities makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its properties make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 2-Amino-5-(4-methylphenyl)sulfonyloxybenzenesulfonic acid exerts its effects involves its interaction with specific molecular targets. The amino group can act as a nucleophile, while the sulfonyloxy group can participate in electrophilic reactions. These interactions can modulate biological pathways and cellular functions.
Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins within cells. By binding to these targets, it can influence signaling pathways and metabolic processes.
Comparison with Similar Compounds
2-Amino-5-(4-methylphenyl)benzenesulfonic acid
2-Amino-5-(4-methylphenyl)sulfonylbenzoic acid
2-Amino-5-(4-methylphenyl)benzeneacetic acid
Uniqueness: 2-Amino-5-(4-methylphenyl)sulfonyloxybenzenesulfonic acid is distinguished by its specific combination of functional groups, which provides unique chemical properties compared to similar compounds
Properties
IUPAC Name |
2-amino-5-(4-methylphenyl)sulfonyloxybenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6S2/c1-9-2-5-11(6-3-9)22(18,19)20-10-4-7-12(14)13(8-10)21(15,16)17/h2-8H,14H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGHVECEDFFVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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